REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([CH:8]([CH3:10])[CH3:9])=[C:6]([O:11]C)[N:5]=[C:4]([O:13]C)[N:3]=1>Cl.CO>[Cl:1][C:2]1[NH:3][C:4](=[O:13])[NH:5][C:6](=[O:11])[C:7]=1[CH:8]([CH3:10])[CH3:9] |f:1.2|
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Name
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|
Quantity
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40 g
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Type
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reactant
|
Smiles
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ClC1=NC(=NC(=C1C(C)C)OC)OC
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Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
|
Cl.CO
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
refluxed for 6 hr
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Duration
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6 h
|
Type
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CUSTOM
|
Details
|
The mixture was evaporated in vacuo
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Type
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CUSTOM
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Details
|
the residue was purified by silica gel column chromatography (eluent, chloroform:methanol (from 95:5 to 90:10))
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Name
|
|
Type
|
product
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Smiles
|
ClC1=C(C(NC(N1)=O)=O)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.4 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 700.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |